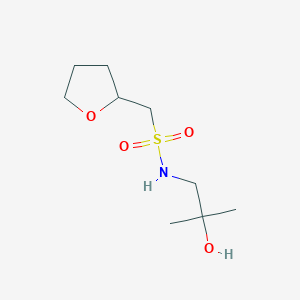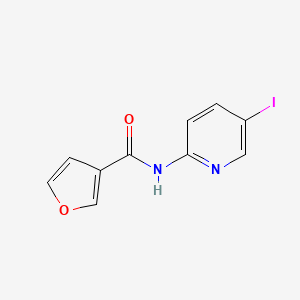
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide exerts its pharmacological effects through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, resulting in chromatin compaction and gene silencing. By inhibiting HDAC enzymes, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide promotes histone acetylation, leading to chromatin relaxation and transcriptional activation of genes that are involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide induces cell cycle arrest at the G1 and G2/M phases, leading to apoptosis. In neurodegenerative disorders, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function. In inflammatory conditions, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide suppresses the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDAC enzymes in various cellular processes. N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide treatment. Additionally, there is a need for further studies to investigate the safety and efficacy of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide in clinical trials for various diseases. Finally, the potential use of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with thionyl chloride to form 2-(1H-indol-3-yl)acetyl chloride. This intermediate is then reacted with 2-oxolane-2-sulfonamide in the presence of triethylamine to form N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. The synthesis of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(2,11)7-10-15(12,13)6-8-4-3-5-14-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLIHMHKFJPQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CC1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
